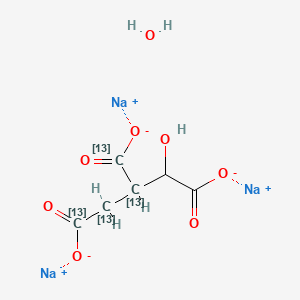
trisodium;1-hydroxy(2,3-13C2)propane-1,2,3-tricarboxylate;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trisodium citrate dihydrate is synthesized by the complete neutralization of citric acid with high-purity sodium hydroxide or sodium carbonate, followed by crystallization . The reaction typically occurs under controlled conditions to ensure the purity and quality of the final product.
Industrial Production Methods
In industrial settings, the production of trisodium citrate dihydrate involves large-scale neutralization processes. The citric acid is dissolved in water, and sodium hydroxide or sodium carbonate is added gradually while maintaining the pH at a specific level. The solution is then concentrated and cooled to induce crystallization, resulting in the formation of trisodium citrate dihydrate crystals .
Analyse Chemischer Reaktionen
Types of Reactions
Trisodium citrate dihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: It can be reduced in the presence of suitable reducing agents.
Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions with trisodium citrate dihydrate include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different carboxylic acids, while reduction reactions may produce various alcohols .
Wissenschaftliche Forschungsanwendungen
Trisodium citrate dihydrate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of trisodium citrate dihydrate involves its ability to chelate metal ions, particularly calcium ions. This chelation disrupts various biological processes, such as blood clotting, by preventing the formation of calcium-dependent complexes . The compound’s molecular targets include calcium ions and other metal ions involved in biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Disodium hydrogen citrate: Another citrate salt with similar properties but different sodium content.
Monosodium citrate: A citrate salt with a single sodium ion, used in similar applications but with different reactivity.
Uniqueness
Trisodium citrate dihydrate is unique due to its specific sodium content and crystalline structure, which provide distinct buffering and chelating properties. Its ability to form stable complexes with metal ions makes it particularly valuable in various industrial and medical applications .
Eigenschaften
Molekularformel |
C6H7Na3O8 |
|---|---|
Molekulargewicht |
280.05 g/mol |
IUPAC-Name |
trisodium;1-hydroxy(2,3-13C2)propane-1,2,3-tricarboxylate;hydrate |
InChI |
InChI=1S/C6H8O7.3Na.H2O/c7-3(8)1-2(5(10)11)4(9)6(12)13;;;;/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13);;;;1H2/q;3*+1;/p-3/i1+1,2+1,3+1,5+1;;;; |
InChI-Schlüssel |
BPEHKAXIRZOKIS-ASWAQFBVSA-K |
Isomerische SMILES |
[13CH2]([13CH](C(C(=O)[O-])O)[13C](=O)[O-])[13C](=O)[O-].O.[Na+].[Na+].[Na+] |
Kanonische SMILES |
C(C(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-].O.[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


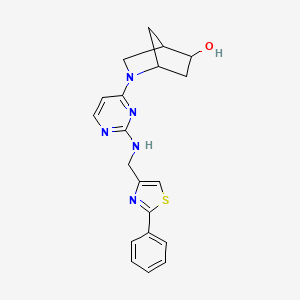


![4-[[3-(2-hydroxyethylimino)-3-phenylpropyl]amino]benzenesulfonamide](/img/structure/B15140364.png)
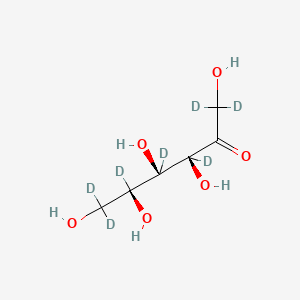
![N-[(1,1-Dimethylethoxy)carbonyl]thio-L-phenylalanylglycine](/img/structure/B15140379.png)
![N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15140384.png)
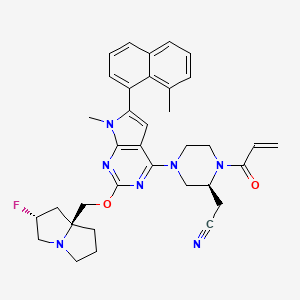
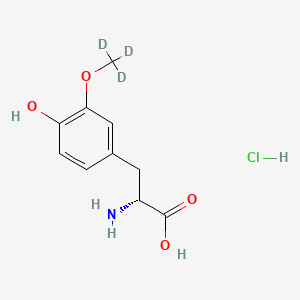
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15140397.png)
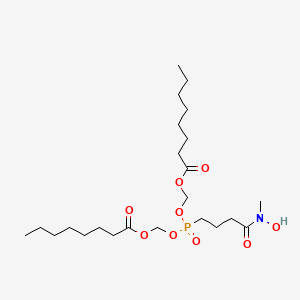
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-pyridin-3-ylpyrrolidin-1-yl)-1H-purin-6-one](/img/structure/B15140408.png)
![ethyl 4-(5-acrylamido-2-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B15140409.png)
![(4R,4aS,5aS,6aR,6bS,7aR)-4-Hydroxy-3,6b-dimethyl-5-methylene-4,4a,5,5a,6,6a,7,7a-octahydrocyclopropa[2,3]indeno[5,6-b]furan-2(6bH)-one](/img/structure/B15140417.png)
